![molecular formula C11H22N2O2 B595697 Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate CAS No. 1257294-30-6](/img/structure/B595697.png)
Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as 1-Azetidinecarboxylic acid, 3- (methylamino)-, 1,1-dimethylethyl ester and 2-Methyl-2-propanyl 3- (methylamino)-1-azetidinecarboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate consists of a tert-butyl group attached to a carboxylate group, which is part of an azetidine ring. This ring also contains a methylamino group . The molecular weight of this compound is 200.28 .Physical And Chemical Properties Analysis
Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 200.28 . The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3 .Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H318, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-(ethylaminomethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-6-9-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIPEMZYPBLPQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.